molecular formula C20H22ClN7O2 B2581071 4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-N-(2-methoxyphenyl)piperazine-1-carboxamide CAS No. 1049435-80-4

4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-N-(2-methoxyphenyl)piperazine-1-carboxamide

Cat. No.: B2581071
CAS No.: 1049435-80-4
M. Wt: 427.89
InChI Key: CPWNPOANVMPJRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperazine core substituted with a carboxamide group at the 1-position and a tetrazol-5-ylmethyl group at the 4-position. The tetrazole ring is further substituted with a 4-chlorophenyl moiety, while the carboxamide is linked to a 2-methoxyphenyl group. The 4-chlorophenyl group may enhance lipophilicity, while the 2-methoxyphenyl substituent could influence electronic properties and binding interactions.

Properties

IUPAC Name

4-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-N-(2-methoxyphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN7O2/c1-30-18-5-3-2-4-17(18)22-20(29)27-12-10-26(11-13-27)14-19-23-24-25-28(19)16-8-6-15(21)7-9-16/h2-9H,10-14H2,1H3,(H,22,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPWNPOANVMPJRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Piperazine-Carboxamide Cores

  • N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide (): Key Differences: Lacks the tetrazole moiety and 2-methoxyphenyl group. Instead, it has a 4-ethylpiperazine and 4-chlorophenylcarboxamide. Conformational Analysis: The piperazine ring adopts a chair conformation, similar to the target compound. Bond lengths (C–N: ~1.45 Å) and angles align with typical piperazine-carboxamide structures, suggesting comparable stability .
  • (S)-4-(4-Fluorophenyl)-N-(5-methyl-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-yl)piperazine-1-carboxamide (Compound 43, ): Key Differences: Incorporates a tetrahydronaphthalene scaffold and 4-fluorophenyl group. The fluorophenyl substituent increases electronegativity compared to the target’s chlorophenyl group. Synthetic Yield: 74% (vs. HPLC purity of 95.5% indicates high synthetic feasibility .

Tetrazole-Containing Analogues

  • Losartan and Valsartan () :

    • Key Differences : These angiotensin II receptor antagonists feature tetrazole rings as bioisosteres for carboxylic acids. The target compound’s tetrazole is similarly positioned but linked to a piperazine-carboxamide instead of a biphenylmethylimidazole (as in losartan).
    • Pharmacological Insight : Tetrazole groups enhance bioavailability and resistance to metabolic degradation, a property likely shared by the target compound .
  • N-((1-(tert-butyl)-1H-tetrazol-5-yl)(4-chlorophenyl)methyl)aniline (V-1, ) :

    • Key Differences : Replaces the piperazine-carboxamide with an aniline group and tert-butyl-substituted tetrazole. The bulky tert-butyl group may reduce solubility compared to the target’s methoxyphenyl-carboxamide .

Substituent Effects on Bioactivity

  • 4-(1,3-Benzodioxol-5-ylmethyl)-N-(4-chlorophenyl)piperazine-1-carbothioamide (STK144148, ) :
    • Key Differences : Substitutes the tetrazole with a benzodioxole group and replaces the carboxamide oxygen with sulfur (carbothioamide). Sulfur’s polarizability may alter hydrogen-bonding capacity and metabolic stability .

Data Tables

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Weight Key Substituents LogP* Solubility (mg/mL) Reference
Target Compound 504.25 4-ClPh-tetrazole, 2-MeOPh-carboxamide ~3.2 <0.1 (predicted)
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide 267.76 4-ClPh-carboxamide, 4-ethylpiperazine ~2.8 0.5 (experimental)
Compound 43 () 504.25 4-FPh, tetrahydronaphthalene ~3.5 0.3 (experimental)
Losartan 422.91 Biphenylmethylimidazole, tetrazole ~2.5 0.2 (experimental)

*LogP values estimated using fragment-based methods.

Research Findings and Implications

  • Piperazine Conformation : The chair conformation observed in N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide () suggests that the target compound’s piperazine ring may adopt a similar geometry, optimizing receptor interactions .
  • Tetrazole vs. Carboxylic Acid Bioisosterism : The tetrazole group in the target compound likely mimics carboxylate anions in biological systems, as seen in losartan, enhancing target engagement while improving metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.